Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a nitrophenoxy group attached to a pyrimidinyl thioester, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester typically involves the reaction of 4-nitrophenol with 6-chloropyrimidine under basic conditions to form the 4-nitrophenoxy-6-pyrimidinyl intermediate. This intermediate is then reacted with ethyl thioacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyrimidinyl thioester moiety can interact with enzymes, potentially inhibiting their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((6-(4-aminophenoxy)-4-pyrimidinyl)thio)-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Acetic acid, ((6-(4-methoxyphenoxy)-4-pyrimidinyl)thio)-, ethyl ester: Contains a methoxy group instead of a nitro group.
Uniqueness
Acetic acid, ((6-(4-nitrophenoxy)-4-pyrimidinyl)thio)-, ethyl ester is unique due to its nitrophenoxy group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
124066-45-1 |
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Molecular Formula |
C14H13N3O5S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
ethyl 2-[6-(4-nitrophenoxy)pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C14H13N3O5S/c1-2-21-14(18)8-23-13-7-12(15-9-16-13)22-11-5-3-10(4-6-11)17(19)20/h3-7,9H,2,8H2,1H3 |
InChI Key |
ULDSULJNVTWECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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